4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride
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Overview
Description
“4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride” is a chemical compound that belongs to the class of organic compounds known as tetrahydrotriazolopyrimidines . The hydrogenation of 2-amino-5-R-7-R′-4,7-dihydro-1,2,4-triazolo [1,5- a ]pyrimidines with NaBH 4 led to the formation of 2-amino-5- R -7- R ′-4,5,6,7-tetrahydro-1,2,4-triazolo [1,5- a ]pyrimidines .
Synthesis Analysis
The synthesis of this compound involves the hydrogenation of 2-amino-5-R-7-R′-4,7-dihydro-1,2,4-triazolo [1,5- a ]pyrimidines with NaBH 4 . Acylation, sulfonylation, and alkylation of these compounds depending on conditions and the reagent character occur at the amino group, atoms N 3 or N 4 .Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydrotriazolopyrimidine core, which is a bicyclic compound containing a triazole ring fused to a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions of this compound involve acylation, sulfonylation, and alkylation depending on conditions and the reagent character . The treatment with alkali of 2-amino-3-benzyl-5- R -7- R ′-4,5,6,7-tetrahydro-1,2,4-triazolo- [1,5- a ]pyrimidinium bromide resulted in 2-amino-3-benzyl-5- R -7- R ′-3,5,6,7-tetrahydro-1,2,4-triazolo [1,5- a ]-pyrimidine .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Nitration : Studies have explored the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to products in the pyrimidine and/or pyrazole ring, which are then reduced to [1,2,4]triazolo[1,5-a]pyrimidin-6,7-diamines. These compounds are used for further heterocyclization, forming various annulated cycles (Gazizov et al., 2020).
Diverse Synthesis Techniques : Another study focused on the synthesis of [1,2,4]triazolo[4,3-c]pyrimidinium-3-aminides and related compounds, showcasing the flexibility of these structures for various synthetic applications (Crabb et al., 1997).
Formation of Polycyclic Heterocycles : The condensation of 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with diketones leads to the formation of polycyclic derivatives, illustrating their potential in creating complex molecular structures (Pyatakov et al., 2015).
Biological and Pharmacological Research
Antimicrobial and Antifungal Activities : The antimicrobial and antifungal properties of certain derivatives, like (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols, have been studied, indicating potential medicinal applications (Komykhov et al., 2017).
Anti-Tumor Activities : Research into [1,2,4]triazolo[1,5-a]pyrimidine derivatives has shown potent anti-tumor cytotoxic activity in vitro, using different human cancer cell lines. This suggests their potential in cancer treatment (Ahmed et al., 2014).
Anti-Epileptic Activities : Studies on novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives indicate remarkable anti-epileptic activities, providing insights into their potential use in treating epilepsy (Ding et al., 2019).
Antiallergic Activities : The synthesis and evaluation of [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives for their antiallergic properties have been studied, indicating potential in allergy treatment (Suzuki et al., 1992).
Future Directions
The future directions for “4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride” could involve further exploration of its potential applications in medicinal chemistry. The development of the piperazine-fused triazoles and the creation of a small library of the triazolopyrazines with a variety of substituents in position 3 highlight the potential of further synthetic application of the library members for medicinally oriented synthesis .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.ClH/c6-4-8-5-7-2-1-3-10(5)9-4;/h1-3H2,(H3,6,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRHYNCOADQKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=NN2C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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